molecular formula C20H12O3S2 B1619629 Thiofluorescein CAS No. 25319-73-7

Thiofluorescein

Cat. No.: B1619629
CAS No.: 25319-73-7
M. Wt: 364.4 g/mol
InChI Key: QOMSORNLFVSVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Xanthene and Fluorescein (B123965) Chemistry

Thiofluorescein belongs to the xanthene class of dyes. wikipedia.org The foundational structure of these dyes is the xanthene molecule (C₁₃H₁₀O), a heterocyclic compound consisting of a central pyran ring fused with two benzene (B151609) rings. wikipedia.orgontosight.ai This core structure is the basis for many brilliant and often fluorescent dyes, including the well-known fluorescein, rhodamines, and eosins. wikipedia.orgnih.gov

Fluorescein (C₂₀H₁₂O₅) itself is a xanthene derivative first synthesized in the late 19th century. nih.govwikipedia.orgwordpress.com It is characterized by its spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one structure with hydroxyl groups at the 3' and 6' positions. wikipedia.org These hydroxyl groups are crucial to its signature intense green fluorescence, a property that has led to its widespread use as a tracer, biological label, and pH indicator. nih.govwikipedia.orgnih.gov The chemistry of xanthene dyes is versatile, allowing for modifications at various positions on the molecule, which can profoundly alter their photophysical and chemical properties. nih.gov Fluoran dyes, a subclass to which fluorescein belongs, are known for their ability to exist in a colorless "leuco" form, typically involving a closed lactone ring, which can be opened by environmental triggers like acid to produce a colored state. acs.orgnih.gov

Significance of Sulfur Substitution in Fluoran Dye Systems

The defining feature of this compound is the substitution of the oxygen atoms of the phenolic hydroxyl groups in fluorescein with sulfur atoms, creating thiol (-SH) groups. wikipedia.org This seemingly simple substitution has a profound impact on the molecule's properties. The most notable change is the loss of fluorescence; while fluorescein is highly fluorescent, dithis compound is not. wikipedia.org

This modification shifts the focus of its utility from fluorescence-based detection to colorimetric applications. The sulfur atoms introduce new chemical reactivity, making this compound an excellent indicator for specific analytical targets. For instance, it is used as an indicator in the titration of thiols with organic mercury compounds, where it changes from blue to colorless upon binding with mercury(II) ions. wikipedia.org

The introduction of sulfur into dye systems is a known strategy for modulating their electronic and optical properties. beilstein-journals.org The replacement of oxygen with sulfur, a less electronegative and more polarizable element, alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO). semanticscholar.org This change affects the wavelength of light the molecule absorbs. In many dye systems, sulfur substitution leads to a bathochromic shift (a shift to longer wavelengths), which can move the absorption into the red or even near-infrared region of the spectrum. beilstein-journals.orgsemanticscholar.org While this compound itself is non-fluorescent, this principle of using sulfur to tune properties is widely explored in the design of novel functional dyes. semanticscholar.orgacs.org

Data Tables

Table 1: Comparison of Fluorescein and Dithis compound (this compound)

Property Fluorescein Dithis compound (this compound) Reference
IUPAC Name 3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one 3′,6′-Bis(sulfanyl)spiro[2-benzofuran-3,9′-xanthene]-1-one wikipedia.org, wikipedia.org
Chemical Formula C₂₀H₁₂O₅ C₂₀H₁₂O₃S₂ wikipedia.org, wikipedia.org
Molar Mass 332.31 g·mol⁻¹ 364.43 g·mol⁻¹ wikipedia.org, wikipedia.org
Key Functional Groups 3',6'-hydroxyl (-OH) 3',6'-thiol (-SH) wikipedia.org, wikipedia.org
Primary Property Intense Fluorescence Chromogenic (Color Change) wikipedia.org, wikipedia.org

| Primary Application | Fluorescent Tracer, Biological Label | Complexometric Indicator | wikipedia.org, nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
1-dodecanol
5,5'-dithiobis(2-nitrobenzoic acid)
5-thio-2-nitrobenzoic acid
Acetylcholine
Acetylthiocholine
Dithis compound
Eosin (B541160)
Fluorescein
Mercury(II)
Methyl stearate
o-hydroxymercuribenzoic acid
Rhodamine
Thiocholine
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25319-73-7

Molecular Formula

C20H12O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

3',6'-bis(sulfanyl)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H12O3S2/c21-19-13-3-1-2-4-14(13)20(23-19)15-7-5-11(24)9-17(15)22-18-10-12(25)6-8-16(18)20/h1-10,24-25H

InChI Key

QOMSORNLFVSVPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S

Other CAS No.

25319-73-7

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thiofluorescein

Established Synthetic Pathways for Thiofluorescein Core Structures

The synthesis of the core this compound structure is not as widely documented as that of its oxygen-containing counterpart, fluorescein (B123965). However, analogous synthetic strategies can be employed. The traditional synthesis of fluorescein involves the acid-catalyzed condensation of phthalic anhydride (B1165640) with resorcinol (B1680541). wordpress.comresearchgate.net By extension, a logical approach to synthesizing the this compound core would involve the substitution of one of the oxygen-containing reactants with a sulfur analog.

One plausible pathway involves the reaction of a thiophthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid. This reaction would follow a Friedel-Crafts acylation mechanism, where the resorcinol molecules attack the carbonyl groups of the thiophthalic anhydride, leading to the formation of the xanthene core with a sulfur atom incorporated into the bridge.

Alternatively, the synthesis could potentially proceed via the reaction of phthalic anhydride with a sulfur-containing analog of resorcinol, such as a thioresorcinol derivative. The fundamental reaction mechanism would remain a Friedel-Crafts condensation, resulting in the this compound structure.

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold can significantly modify its photophysical and chemical properties. While direct halogenation of this compound is not extensively detailed in the literature, the methods used for the halogenation of fluorescein provide a strong precedent.

A common method for halogenating fluorescein involves the use of a halide salt (e.g., NaCl, KBr, KI) in the presence of an oxidizing agent. One such process utilizes an alkali metal halide (MX) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a solid-phase reaction at elevated temperatures (typically between 170°C and 250°C). google.comgoogle.com This method has been shown to produce various chlorinated, brominated, and iodinated fluorescein derivatives with high yields. google.com It is anticipated that a similar approach could be successfully applied to the halogenation of this compound, yielding a range of mono- and poly-halogenated derivatives.

The reaction conditions, including the ratio of reactants and the temperature, can be adjusted to control the degree and position of halogenation on the this compound core. For instance, in the case of fluorescein, varying the equivalents of the halogen source and the oxidizing agent can lead to the formation of tri- and tetra-halogenated products. google.com

ReactantsReagentsTemperature (°C)Products
Fluorescein, NaClOxone®2002',4',5'-Trichlorofluorescein, 2',4',5',7'-Tetrachlorofluorescein
Fluorescein, KBrOxone®180-220Brominated fluoresceins
Fluorescein, KIOxone®180-220Iodinated fluoresceins

Strategies for Functional Group Introduction in this compound Analogs

The introduction of various functional groups onto the this compound framework is crucial for its application as a chemical sensor or labeling agent. These functional groups can serve as reactive handles for conjugation to biomolecules or as recognition sites for specific analytes.

One notable strategy involves the synthesis of thioamidoalkyl fluorescein analogs. This has been achieved through a one-pot, solvent-free, boric acid-catalyzed multicomponent reaction (MCR) of fluorescein, an aryl aldehyde, and a thiobenzamide. citedrive.comresearchgate.net This approach allows for the direct introduction of a thioamidoalkyl group onto the fluorescein structure. It is highly probable that this MCR strategy could be adapted for this compound, providing a straightforward route to a variety of functionalized analogs.

The inherent reactivity of the thiol group in this compound also presents opportunities for functionalization. Thiols are known to undergo a variety of reactions, including alkylation, oxidation, and addition to electrophiles. These reactions can be utilized to introduce a wide array of functional moieties, tailoring the properties of the this compound molecule for specific applications.

Reaction TypeReactantsReagentsFunctional Group Introduced
Multicomponent ReactionFluorescein, Aryl aldehyde, ThiobenzamideBoric AcidThioamidoalkyl group

Comparative Analysis of this compound Synthesis Routes

While specific, well-established routes for this compound synthesis are not as prevalent in the literature as those for fluorescein, a comparative analysis can be made based on the analogous reactions for fluorescein synthesis.

The traditional acid-catalyzed condensation method, while effective, often requires harsh conditions, including high temperatures and strong acids. wordpress.com This can lead to the formation of side products and may not be suitable for substrates with sensitive functional groups.

In contrast, the development of "green" synthetic strategies for fluorescein, such as the use of deep eutectic solvents (DES) as both catalyst and solvent, offers a more environmentally benign alternative. researchgate.net These methods often proceed under milder conditions and can lead to higher yields and easier product purification. It is reasonable to assume that similar green methodologies could be developed for the synthesis of this compound, offering advantages in terms of sustainability and efficiency.

The solid-phase halogenation method using Oxone® presents a significant improvement over traditional liquid-phase halogenations, which often involve hazardous solvents and multiple workup steps. google.com The solid-phase approach is generally cleaner, more efficient, and can produce near-quantitative yields of the halogenated products. google.com

The multicomponent reaction strategy for introducing thioamidoalkyl groups is highly efficient, as it allows for the formation of complex molecules in a single step from simple starting materials. citedrive.comresearchgate.net This approach is advantageous in terms of atom economy and procedural simplicity compared to multi-step synthetic sequences.

Protolytic Equilibria and Tautomeric Transformations in Thiofluorescein Systems

Acid-Base Ionization Processes of Thiofluorescein and Its Derivatives

The acid-base behavior of this compound and its derivatives in solution is characterized by stepwise ionization events. These processes involve the loss of protons from different functional groups, leading to the formation of various ionic species. The general representation of these species, irrespective of their specific tautomeric structure, is often denoted as H₃R⁺, H₂R, HR⁻, and R²⁻. mdpi.com

The ionization process typically involves two main steps:

First Ionization (pKa₁): This corresponds to the deprotonation of the most acidic group. In this compound, which has a carboxylic acid group and a thiol group, the first ionization constant is associated with the carboxylic acid.

Second Ionization (pKa₂): This involves the deprotonation of the thiol group, leading to the formation of the dianion (R²⁻).

The specific pKa values can be influenced by the presence of substituents on the this compound structure. For instance, the introduction of an electron-withdrawing nitro group, as in 4-nitrothis compound, can lower the pKa₂ value, indicating increased acidity. mdpi.com Studies on various fluorescein (B123965) derivatives, including those with halogen substituents, have shown that electron-attracting groups generally lower the pKa values. nih.gov

The nature of the ionic species present in solution is highly dependent on the pH. nih.gov At very low pH, the cationic form (H₃R⁺) may exist. As the pH increases, the neutral form (H₂R) becomes predominant. Further increases in pH lead to the formation of the monoanion (HR⁻) and finally the dianion (R²⁻). mdpi.comresearchgate.net

Spectrophotometric Determination of Apparent Ionization Constants

Spectrophotometry is a primary and effective method for determining the apparent ionization constants (pKa) of this compound and related dyes. mdpi.comresearchgate.netmultiresearchjournal.com This technique relies on the principle that the different protolytic forms (cationic, neutral, monoanionic, and dianionic) of the dye exhibit distinct absorption spectra. mdpi.comresearchgate.net

The experimental procedure involves several key steps:

Preparation of Solutions: Solutions of the dye are prepared in a series of buffer solutions with known and varying pH values. mdpi.commultiresearchjournal.com

Spectral Measurement: The absorption spectrum of the dye is recorded for each pH value. researchgate.net The changes in the absorbance at specific wavelengths, where the different ionic species have maximal absorption, are monitored as a function of pH. nist.gov

Data Analysis: By analyzing the pH-dependent spectral data, the pKa values can be calculated. researchgate.netnist.gov This often involves plotting absorbance versus pH and fitting the data to appropriate equations. The "half-height method" is a common approach where the pKa is the pH at which the concentrations of the acid and its conjugate base are equal. multiresearchjournal.com More sophisticated methods may involve fitting the entire spectrum at each pH to a model that accounts for the contributions of all species present. researchgate.net

For example, the pKa₂ value for this compound has been determined to be 7.77 in a specific micellar medium. mdpi.com The presence of organized media, such as micelles, can influence the apparent pKa values. mdpi.comresearchgate.net

The following table provides an example of ionization constants for this compound and a derivative in a specific experimental condition. mdpi.com

CompoundpKa₂ᵃ
This compound7.77
4-Nitrothis compound6.56

Note: The values are specific to the conditions reported in the cited study (CTAC micellar solutions, 4.00 M KCl). mdpi.com

Tautomerism of Molecular and Ionic Forms: Quinonoid, Lactone, and Zwitterionic Equilibria

This compound, like fluorescein, can exist in several tautomeric forms for its neutral (H₂R) and ionic species. The main tautomers for the neutral form are the quinonoid (H₂Q), the colorless lactone (H₂L), and the zwitterion (H₂Z). mdpi.comresearchgate.net

Quinonoid Form (H₂Q): This form possesses a quinone-like structure in the xanthene ring and is typically colored, strongly absorbing visible light. researchgate.net

Lactone Form (H₂L): This is a colorless, non-fluorescent form where the carboxylic acid has formed a spirolactone ring with the xanthene system. researchgate.net In many fluorescein-type dyes with a COOH group, the lactone is the predominant tautomer of the neutral molecular form. mdpi.comresearchgate.net

Zwitterionic Form (H₂Z): This form contains both a positive charge on the xanthene ring and a negative charge on the carboxylate group. The zwitterionic tautomer is generally less common and has been primarily observed for fluorescein in aqueous solutions. mdpi.com

The ionic forms of this compound can also exhibit tautomerism. The monoanion (HR⁻) can exist in different forms depending on which acidic group is ionized. For fluorescein-type dyes, the monoanion is often predominantly the "carboxylate" tautomer, where the carboxylic group is ionized and the hydroxyl (or in this case, thiol) group is not. mdpi.com However, other tautomeric forms of the anions are possible and contribute to the complexity of the system. researchgate.net The classification of fluorescein dyes is sometimes based on the nature of the tautomerism of their anions. mdpi.com

Influence of Substituents and Solvent Media on Protolytic Behavior

The protolytic equilibria and tautomeric transformations of this compound are significantly influenced by both the presence of substituents on the molecule and the nature of the solvent medium. researchgate.netconnectedpapers.com

Influence of Substituents:

Electronic Effects: Electron-withdrawing groups, such as nitro groups (NO₂), increase the acidity of the thiol and carboxylic acid protons, resulting in lower pKa values. mdpi.com For example, 4-nitrothis compound has a lower pKa₂ than this compound. mdpi.com Conversely, electron-donating groups would be expected to decrease acidity.

Steric Effects: The size and position of substituents can sterically hinder solvation or interactions with other molecules, which can in turn affect the equilibria. fud.edu.ng

Influence of Solvent Media:

Polarity: The polarity of the solvent plays a crucial role. evidentscientific.com A change in solvent can shift the tautomeric equilibrium. For example, a change from one solvent to another can cause the colorless lactone form to transform into the colored quinonoid or zwitterionic forms. mdpi.com The stability of the charged ionic species is also highly dependent on solvent polarity, with polar solvents generally stabilizing ions more effectively. fud.edu.ngd-nb.info

Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors or acceptors, can specifically interact with the functional groups of this compound, thereby stabilizing certain tautomers or ionic species over others. beilstein-journals.org

Organized Media: The presence of organized systems like micelles significantly alters the local environment of the dye molecule compared to bulk solution. univer.kharkov.ua The charged surface and hydrophobic core of micelles can lead to shifts in apparent pKa values and changes in tautomeric equilibria. mdpi.comresearchgate.net For instance, studies in cetyltrimethylammonium chloride (CTAC) micellar solutions have provided detailed insights into these effects. mdpi.com

Photophysical Characteristics and Electronic Structure of Thiofluorescein

Electronic Absorption and Emission Spectroscopic Analyses

The interaction of light with thiofluorescein and its derivatives is fundamental to understanding their behavior and potential applications. Electronic absorption and emission spectroscopy provide critical insights into the electronic transitions that these molecules can undergo. libretexts.orguci.eduedinst.com

The dianionic form of this compound exhibits the highest luminescence efficiency. researchgate.net In alkaline ethanol, dithis compound, a related compound, shows an absorption maximum at 635 nm. holowiki.org The absorption spectra of fluorone dyes, including this compound derivatives, are influenced by their ionic state. researchgate.net For instance, sulfone-fluoresceins, which are structurally related to this compound, have absorption maxima in the range of 620–630 nm and display far-red emission. semanticscholar.orgacs.org

The following table summarizes the key photophysical properties of selected this compound-related compounds:

Table 1: Photophysical Properties of this compound Analogs

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Molar Extinction Coefficient (ε, M-1cm-1) Quantum Yield (Φfl) Solvent/Conditions
Sulfone-fluorescein 5a 620-630 Far-red - Modest Aqueous Buffer
Sulfone-fluorescein 5b 620-630 Far-red - Modest Aqueous Buffer
Dithis compound 635 - - - Alkaline Ethanol

| Thioeosin | 510 | - | - | - | - |

Data compiled from multiple sources. holowiki.orgsemanticscholar.orgacs.orgmdpi.com

The absorption and subsequent emission of light are governed by the promotion of an electron from a ground state to an excited state, followed by its relaxation back to the ground state, often with the emission of a photon. libretexts.orguci.edu The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. uci.edu The intensity and wavelength of both absorption and emission can be significantly affected by the molecular environment, such as the solvent and pH. mdpi.comnih.gov For example, the dianionic forms of fluorescein (B123965) derivatives generally exhibit the highest luminescence. researchgate.net

Mechanisms Governing Non-Fluorescent Behavior in Dithis compound

A noteworthy characteristic of dithis compound is its lack of fluorescence, a stark contrast to its oxygen-containing analog, fluorescein. wikipedia.org This non-fluorescent nature is attributed to the presence of sulfur atoms in the xanthene core. wikipedia.org The "heavy atom effect" is a well-established phenomenon in photochemistry where the presence of heavier atoms, like sulfur, enhances the rate of intersystem crossing. researchgate.net Intersystem crossing is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). ibs.fr

This enhanced spin-orbit coupling facilitates the transition to the triplet state, which then typically decays to the ground state through non-radiative pathways, such as vibrational relaxation, effectively quenching fluorescence. nih.gov While dithis compound itself is non-fluorescent, its derivatives can be engineered to become fluorescent. This highlights the delicate balance of electronic and structural factors that govern the emissive properties of these molecules. The non-fluorescent nature of some polymers, for instance, is often due to rotational relaxation effects in the solution state, which can be overcome by inducing rigidity. nih.gov

Photophysical Insights from Substituted this compound Derivatives

The photophysical properties of the this compound scaffold can be significantly modulated by the introduction of various substituents. This approach allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the molecule's frontier orbitals, leading to shifts in the absorption and emission spectra. mdpi.com Studies on substituted benzanthrone (B145504) derivatives have shown that the presence of an electron-withdrawing nitro group facilitates nucleophilic substitution and influences the photophysical properties through intramolecular charge transfer. mdpi.com Similarly, in BODIPY dyes, substitution with iodine atoms or formyl groups can enhance the generation of singlet oxygen, a key process in photodynamic therapy. sciforum.net

The effect of substituents is also evident in the protolytic equilibria of these dyes. The pKa values, which determine the ionization state of the molecule at a given pH, are sensitive to the electronic nature of the substituents. mdpi.commdpi.com This, in turn, affects the absorption and fluorescence properties, as different ionic species often have distinct spectra. mdpi.com For example, sulfone-fluoresceins, which are this compound analogs, undergo protonation to form colorless spirolactones, a process governed by the pKa of the molecule. acs.org

The following table illustrates the impact of substitution on the photophysical properties of related dye systems.

Table 2: Influence of Substitution on Photophysical Properties

Dye System Substituent Effect on Photophysical Properties
Benzanthrone Nitro group Facilitates nucleophilic substitution, influences intramolecular charge transfer. mdpi.com
BODIPY Iodine, Formyl group Enhances singlet oxygen quantum yield. sciforum.net
Phthalocyanine Pyridyloxy groups Decreases fluorescence quantum yield (ΦF), increases triplet quantum yield (ΦT). rsc.org

| Fluorescein | Halogens (Br, I) | Enhances intersystem crossing, leading to reduced fluorescence and increased phosphorescence. researchgate.net |

These examples demonstrate that targeted chemical modifications can be a powerful tool to create this compound-based probes with tailored photophysical characteristics for specific applications.

Excited State Dynamics and Photoconversion Mechanisms

Upon absorption of light, this compound and its derivatives enter an electronically excited state. The subsequent events, collectively known as excited-state dynamics, determine the fate of the absorbed energy and include processes like fluorescence, intersystem crossing, internal conversion, and photochemical reactions. nih.govsciencedaily.comrsc.org

The lifetime of the excited state is a crucial parameter. For many fluorescent molecules, the excited singlet state (S₁) has a lifetime on the order of nanoseconds, during which fluorescence emission occurs. uci.edu However, competing non-radiative decay pathways can shorten this lifetime and reduce the fluorescence quantum yield. rsc.org In some systems, particularly those with heavy atoms like this compound, ultrafast decay from higher excited states (like S₂) can occur on the femtosecond timescale. rsc.org

Photoconversion is a process where a molecule is transformed into a new chemical species with different photophysical properties upon irradiation. ibs.frmdpi.com This phenomenon is the basis for photoactivatable fluorescent probes. While specific photoconversion mechanisms for this compound itself are not extensively detailed, studies on related systems like green fluorescent protein (GFP) and other dyes provide valuable insights. mdpi.comfrontiersin.orgnih.govresearchgate.net These mechanisms often involve light-induced chemical reactions such as bond cleavage, isomerization, or oxidation-reduction. mdpi.comfrontiersin.orgresearchgate.net

For example, the green-to-red photoconversion of some fluorescent proteins involves a light-induced extension of the chromophore's π-conjugated system, which is often preceded by intersystem crossing to a triplet state. ibs.frmdpi.com In other cases, photoconversion can be triggered by redox reactions. frontiersin.org The excited state dynamics of a molecule, including transitions between singlet and triplet states and interactions with the molecular environment, are critical in dictating the efficiency and pathway of any potential photoconversion. nih.gov Understanding these complex dynamics is essential for the rational design of new photoactivatable probes based on the this compound scaffold. mdpi.comsciencedaily.com

Advanced Spectroscopic Investigations of Thiofluorescein

UV-Visible Absorption Spectroscopy for Ionic and Molecular Species

UV-Visible absorption spectroscopy is a fundamental tool for studying the various protolytic forms of thiofluorescein that exist in solution. The equilibrium between these forms—neutral molecules, monoanions, and dianions—is highly dependent on the pH of the medium. The neutral form of this compound can exist in equilibrium between a colorless lactone (H₂L) and a colored quinoid (H₂Q) tautomer, although the lactone form is typically predominant. mdpi.com

The absorption spectra of this compound's ionic species are distinct from one another, allowing for their identification and quantification. In organized solutions like cetyltrimethylammonium chloride (CTAC) micelles, the absorption maxima (λmax) of the anionic forms experience a bathochromic (red) shift of about 10–20 nm compared to their spectra in water. mdpi.com For the this compound cation in these media, the absorption maximum is observed at 452 nm. researchgate.net

The monoanion (HR⁻) of this compound is classified as a "carboxylate" tautomer, where the carboxylic group is ionized (COO⁻) while the hydroxyl group remains protonated. mdpi.com This is in contrast to other fluorescein (B123965) derivatives where the hydroxyl group ionizes first. The electronic transitions responsible for the absorption in the visible range are typically π→π* transitions within the xanthene chromophore. libretexts.org

Table 1: UV-Visible Absorption Maxima (λmax) for this compound Ionic Species

Ionic/Molecular Species Description λmax (nm) Notes
Cation Protonated form 452 In CTAC micellar solution. researchgate.net
Monoanion (HR⁻) "Carboxylate" tautomer ~515-520 Absorption band is bathochromically shifted compared to fluorescein. mdpi.comresearchgate.net
Dianion (R²⁻) Fully deprotonated ~520-525 The absorption band is also shifted bathochromically compared to fluorescein's dianion. mdpi.com

Note: Specific λmax values can vary depending on the solvent and ionic strength of the medium.

Fluorescence Spectroscopy for Protolytic Form Analysis

Fluorescence spectroscopy provides insights into the emission properties of molecules after they absorb light. While fluorescein and many of its derivatives are renowned for their brilliant fluorescence, particularly in their monoanionic and dianionic forms, this compound is notably non-fluorescent. wikipedia.org

The substitution of the oxygen atom in the xanthene bridge with a sulfur atom is a key structural change that quenches the fluorescence. nih.gov This phenomenon is attributed to the "heavy atom effect," where the presence of the larger, heavier sulfur atom increases the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This non-radiative pathway becomes the dominant de-excitation route, effectively preventing the molecule from returning to the ground state via the emission of a photon (fluorescence). jasco-global.com

Therefore, an analysis of the protolytic forms of this compound by fluorescence spectroscopy primarily confirms the absence of significant emission across the pH range. This lack of fluorescence is a defining characteristic that distinguishes this compound from its oxygenated counterpart and limits its application as a fluorescent probe, while simultaneously opening possibilities for its use in other areas, such as a complexometric indicator where a color change, rather than fluorescence, is the desired signal. wikipedia.org

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.orgresearchgate.net For this compound and its derivatives, NMR is used to confirm the molecular framework, identify the position of substituents, and verify the structure of its various forms. nih.gov

In ¹H NMR spectra of this compound derivatives, signals corresponding to the aromatic protons on the xanthene core and the phthalic acid moiety can be assigned based on their chemical shifts (δ) and spin-spin coupling patterns. libretexts.org For example, in a cationic derivative of a this compound analogue (FTc), the presence of trimethylammonium groups was confirmed by a characteristic singlet peak in the ¹H NMR spectrum at 2.97 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms confirm the presence of key functional groups, such as the carbonyl carbon of the lactone ring and the carbons bonded to the sulfur atoms. For the FTc derivative, the trimethylammonium groups were also identified in the ¹³C{¹H} NMR spectrum by a signal at 65.1 ppm. mdpi.com

Table 2: Representative NMR Data for a this compound Analogue (FTc)

Nucleus Functional Group Chemical Shift (δ, ppm) Reference
¹H N(CH₃)₃⁺ 2.97 (singlet) mdpi.com
¹³C N(CH₃)₃⁺ 65.1 mdpi.com

Note: This data is for a functionalized this compound analogue and serves to illustrate the application of NMR for structural analysis in this class of compounds.

Mass Spectrometry for Molecular Structure and Complexation Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the confirmation of molecular formulas. mdpi.commsu.edu It is widely used to verify the structure of newly synthesized compounds like this compound and to study their non-covalent interactions, such as the formation of complexes. iupac.org

High-resolution mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Atmospheric Solids Analysis Probe (ASAP-MS), can provide highly accurate mass measurements. For derivatives of this compound, these methods have been used to confirm their molecular structure by matching the experimentally observed m/z value with the theoretically calculated one. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing how the molecule breaks apart, providing evidence for its constituent parts. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

Compound Ionization Method Calculated m/z Found m/z Reference
FTⁿ (neutral) ASAP-MS 726.2321 [M]•⁺ 726.2314 mdpi.com

Note: The data is for functionalized this compound analogues (FTⁿ and FTᶜ) and demonstrates the accuracy of MS in molecular structure confirmation.

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. wikipedia.org The resulting spectrum provides a "molecular fingerprint" and is particularly useful for identifying the functional groups present in a compound. youtube.com An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its structural components.

For a molecule to absorb IR radiation, its vibration must cause a change in the molecular dipole moment. tanta.edu.eg Key vibrational modes for this compound include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the lactone ring, typically observed in the region of 1700-1750 cm⁻¹. For a related fluorescein-type aldehyde, a C=O stretch was noted around 1650 cm⁻¹. mdpi.com

C-S Stretch: Vibrations involving the carbon-sulfur bonds of the thiol groups. These are generally weaker than C-O stretches and appear in the fingerprint region of the spectrum (typically 600-800 cm⁻¹).

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region would be expected for the hydroxyl group, particularly in the quinoid tautomer or in spectra of the monoanion.

Aromatic C=C Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ range, corresponding to the stretching vibrations within the aromatic rings of the xanthene and phthalic acid moieties.

C-O Stretch: Bands corresponding to the ether linkage in the xanthene ring and the ester-like C-O in the lactone would appear in the 1000-1300 cm⁻¹ region.

By comparing the IR spectrum of this compound to that of fluorescein, the most notable differences would be the presence of C-S vibrational modes and the subtle shifts in the frequencies of other functional groups due to the electronic influence of the sulfur atoms. nih.gov

Complexation Chemistry and Sensing Mechanisms of Thiofluorescein Probes

Metal Ion Complexation Strategies and Stoichiometry

The interaction between thiofluorescein-based probes and metal ions is a cornerstone of their sensing applications. This complexation is governed by the formation of coordination bonds between the metal ion (acting as a Lewis acid) and the heteroatoms (sulfur, oxygen, and sometimes nitrogen) within the probe's structure (acting as Lewis bases). The stoichiometry of the resulting complex—the ratio in which the probe and metal ion bind—is a critical parameter that influences the sensitivity and dynamic range of the sensor.

The binding ratio is typically determined using methods like Job's plot analysis from UV-Vis or fluorescence titration data, and can be confirmed by techniques such as mass spectrometry. mdpi.comlibretexts.org The stoichiometry is highly dependent on the specific design of the probe, the nature of the target metal ion, and the solvent system used. Common stoichiometries observed in related fluorescent probes include 1:1, 1:2, and 2:1 (Probe:Metal). For instance, a 1:1 complex is common for many bidentate or tridentate ligands with metal ions like Hg²⁺ and Cu²⁺. mdpi.com In some cases, two probe molecules can coordinate to a single metal ion, forming a 2:1 complex, as seen with some sensors for Cr³⁺. mdpi.com Conversely, a 1:2 stoichiometry can occur when a single probe has multiple binding sites capable of coordinating two metal ions. scielo.br

The design of the probe dictates the coordination environment. The sulfur atoms of the this compound core are soft bases, showing a high affinity for soft acid metal ions like mercury (Hg²⁺) and silver (Ag⁺). mdpi.commdpi.com Introducing other chelating groups to the this compound backbone allows for the tuning of selectivity towards other metal ions. The stoichiometry is a result of the geometric and electronic compatibility between the probe's binding pocket and the coordination preferences of the metal ion.

Table 1: Examples of Metal-Probe Complex Stoichiometries in Fluorescent Sensors

Probe Type/Name Target Metal Ion Stoichiometry (Probe:Metal) Reference
Naphthalimide-based Thio-probe Ag⁺, Hg²⁺ 1:1 mdpi.com
Thiophene-based Chemosensor Cu²⁺ 1:1 mdpi.com
Thiophene-based Chemosensor Hg²⁺ 1:1 mdpi.com
Julolidine-Thiosemicarbazide Probe Hg²⁺ 1:2 mdpi.com
Bithiophene-based Chemosensor Cr³⁺ 2:1 mdpi.com

This table presents examples of stoichiometries found in various fluorescent chemosensors to illustrate common binding ratios; specific data for a single, unmodified this compound probe across this range of ions is not extensively documented in a single source.

Photoinduced Electron Transfer (PET) and Chelation-Enhanced/Quenched Fluorescence (CHEF/CHQF) Mechanisms in Sensing

The changes in fluorescence upon analyte binding by this compound probes are often governed by sophisticated photophysical processes, primarily Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) or Chelation-Quenched Fluorescence (CHQF).

Photoinduced Electron Transfer (PET) is a primary mechanism for designing "off-on" fluorescent sensors. nih.govrsc.org These probes typically consist of three components: a fluorophore (the this compound core), a receptor (the analyte binding site), and a spacer connecting them. almacgroup.com In the "off" state (no analyte), upon excitation of the fluorophore, an electron from the receptor's highest occupied molecular orbital (HOMO) is transferred to the fluorophore's excited state, quenching the fluorescence. almacgroup.commdpi.com When the target analyte binds to the receptor, the redox potential of the receptor is altered, typically by lowering the energy of its HOMO. This change makes the PET process energetically unfavorable, thus "switching on" the fluorescence. nih.govalmacgroup.com

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the binding of a metal ion to a fluorophore leads to a significant increase in fluorescence intensity. espublisher.comrsc.org This enhancement is often attributed to the rigidification of the probe's structure upon complexation. In a free, unbound state, many fluorescent molecules can lose absorbed energy through non-radiative pathways like vibrational relaxation and internal conversion, often facilitated by free rotation around single bonds. When a metal ion chelates the probe, it forms a more rigid, planar structure. rsc.org This rigidity hinders non-radiative decay processes, leading to a higher probability of de-excitation through the radiative pathway of fluorescence. espublisher.comnih.gov

Chelation-Quenched Fluorescence (CHQF) is the opposite effect, where analyte binding leads to a decrease in fluorescence. This can occur through several mechanisms. One common cause is the presence of heavy or paramagnetic metal ions (like Cu²⁺ or Hg²⁺), which can promote intersystem crossing from the excited singlet state to a triplet state, a non-fluorescent pathway. rsc.org Another quenching mechanism involves the metal ion itself participating in an electron transfer process that de-excites the fluorophore. For instance, if the energy of the metal ion's LUMO is situated between the HOMO and LUMO of the fluorophore, it can lead to fluorescence quenching. nih.gov

These mechanisms are not mutually exclusive. For example, the binding of a metal ion can simultaneously inhibit a PET process and induce CHEF through rigidification, resulting in a very large fluorescence enhancement.

Detection Mechanisms for Specific Analyte Recognition (e.g., Mercury, Thiols, Sulfide (B99878) Ions)

The specific chemical interactions between this compound probes and target analytes underpin their selectivity.

Mercury (Hg²⁺): this compound, and more specifically its dithiocarbamate (B8719985) derivatives, are highly effective for sensing Hg²⁺ ions. The high selectivity arises from the strong affinity between the soft sulfur atoms of the probe and the soft Lewis acid character of Hg²⁺. mdpi.com Upon binding, dithis compound is known to change from blue to colorless, serving as a complexometric indicator. wikipedia.org The sensing mechanism often involves fluorescence quenching (CHQF). nih.gov The strong coordination of Hg²⁺ to the sulfur atoms can facilitate non-radiative decay pathways. In some designs, binding to mercury can also trigger a chemical reaction, such as the ring-opening of a non-fluorescent spirolactam form to a highly fluorescent xanthene form, resulting in a "turn-on" response. scirp.orgresearchgate.net

Thiols: The detection of biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is crucial in understanding cellular redox states. mdpi.comrsc.org Probes for thiols often rely on the strong nucleophilicity of the sulfhydryl group (-SH). mdpi.com The sensing mechanism is typically reaction-based. For example, a probe might be designed with a specific leaving group. The nucleophilic attack by the thiol displaces the leaving group, which in turn "uncages" the fluorophore, leading to a turn-on fluorescence signal. rsc.orgnih.gov The selectivity between different thiols can be achieved by exploiting secondary reactions. For instance, after the initial displacement, the amino group of Cys or Hcy can perform an intramolecular cyclization that results in a product with distinct photophysical properties compared to the product formed from GSH, which lacks this amino group in the same position. rsc.org

Sulfide Ions (S²⁻): this compound-based sensors can be used for the detection of sulfide ions. One approach involves immobilizing the reagent in a polymer matrix on a fiber optic. wikipedia.org The detection mechanism can be based on the reaction of sulfide ions with a pre-formed complex. For example, a this compound-metal complex (e.g., with mercury) might be used. When sulfide ions are introduced, they can abstract the metal ion from the complex due to the high stability of metal sulfides (like HgS), restoring the original probe and causing a change in the optical signal. mdpi.com Another mechanism involves the sulfide-mediated reduction of a part of the probe molecule, which triggers a change in its fluorescent state.

Influence of Microenvironments on Complexation Behavior

The immediate chemical environment surrounding a this compound probe can significantly alter its complexation behavior and sensing performance. Surfactant micelles, vesicles, and biological macromolecules create distinct microenvironments that differ from bulk aqueous solution in terms of polarity, viscosity, and local concentrations of ions. umass.eduniscpr.res.in

The presence of micelles can influence the partitioning of the probe and the analyte. A hydrophobic probe will tend to embed itself within the nonpolar core of a micelle, while a hydrophilic probe will reside at the micelle-water interface or in the bulk solution. nih.gov This partitioning can affect the accessibility of the probe's binding site to the analyte.

The surface charge of a micelle plays a critical role. For example, complexation between a cationic analyte and an anionic probe can be enhanced at the surface of an anionic micelle due to the electrostatic attraction of the analyte to the micelle surface, effectively increasing its local concentration. umass.eduniscpr.res.in The shape and size of the micelle can also impose steric constraints on the complexation process. umass.edu

Furthermore, the ionic strength of the solution can modulate these effects. In solutions with high ionic strength, the electrostatic interactions between charged species are screened, which can weaken the influence of charged micelles on complexation. umass.eduniscpr.res.in The microenvironment can also affect the photophysical properties of the probe itself. The change in polarity from an aqueous environment to the hydrophobic interior of a micelle can alter the energy levels of the fluorophore, potentially shifting its emission wavelength and changing its quantum yield, which must be considered when designing sensing systems for specific applications. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dithis compound
Mercury(II) ion
Silver(I) ion
Copper(II) ion
Chromium(III) ion
Aluminum(III) ion
Cysteine
Homocysteine
Glutathione
Sulfide ion
o-hydroxymercuribenzoic acid
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

Applications of Thiofluorescein in Advanced Analytical Chemistry

Complexometric Titration Indicators in Analytical Procedures

Thiofluorescein, also known by its chemical name Dithis compound, functions as a highly effective complexometric indicator, particularly in mercurimetric titrations. wikipedia.orgwikipedia.org In these procedures, it provides a distinct visual endpoint for the quantification of thiol-containing compounds. wikipedia.org

The operational principle of this compound in this context is based on its interaction with mercury(II) ions. In solution, this compound itself is blue. When it binds with Hg(2+) ions, it forms a colorless complex. This sharp color change from blue to colorless serves as a clear indicator of the titration's endpoint. wikipedia.org This property is exploited in the direct titration of thiols and thiocarbonates using a standard solution of an organomercury compound, such as o-hydroxymercuribenzoic acid. wikipedia.orgresearchgate.net The titration proceeds as the mercury reagent reacts with the thiol analyte. Once all the thiol has been consumed, the first excess of the mercury titrant reacts with the this compound indicator, causing the solution to become colorless and signaling the completion of the reaction. wikipedia.org

Development of Fluorescent Chemosensors for Heavy and Transition Metal Ions

While this compound (dithis compound) itself is not fluorescent, its core structure is derived from fluorescein (B123965), a renowned fluorophore. wikipedia.orgnih.gov By incorporating sulfur-containing recognition moieties (ionophores) onto the fluorescein framework, chemists have developed a class of fluorescent chemosensors for detecting heavy and transition metal ions. nih.govrsc.org These sensors leverage the excellent photophysical properties of fluorescein and the strong affinity of sulfur for soft metal ions. nih.govresearchgate.net

The general mechanism for many of these sensors involves a "turn-on" or "turn-off" fluorescence response. Often, the sensor is designed in a non-fluorescent, spirolactam form. The interaction between the metal ion and the sulfur-containing receptor group triggers a structural change, typically the opening of the spirolactam ring, which restores the highly fluorescent open form of the fluorescein dye. nih.govresearchgate.net This results in a significant increase in fluorescence intensity, allowing for sensitive detection.

Recent research has focused on developing fluorescein-based derivatives for detecting various metal ions. For instance, a hydrazone derived from fluorescein and 4-methylthiazole-5-carbaldehyde was synthesized as a selective chemosensor for mercury(II) ions (Hg²⁺) in water. mdpi.comnih.gov This sensor demonstrated a clear "turn-on" fluorescence response, enabling the detection of Hg²⁺ with a low detection limit of 0.23 µM. mdpi.comnih.gov Similarly, other fluorescein-based probes have been engineered for the sensitive detection of copper (Cu²⁺), with detection limits as low as 1.20 µM. plos.orgfrontiersin.org These sensors often exhibit high selectivity, meaning they can detect the target metal ion even in the presence of other competing ions. plos.orgfrontiersin.org

Table 1: Performance of Selected Fluorescein-Based Chemosensors for Metal Ions

Sensor Description Target Ion Detection Limit (LOD) Mechanism Reference(s)
Hydrazone of 4-methylthiazole-5-carbaldehyde and fluorescein hydrazide Hg²⁺ 0.23 µM Spirolactam ring-opening mdpi.com, nih.gov
Probe based on 5-bromoindole-3-carbaldehyde and fluorescein hydrazine Cu²⁺ 1.20 µM Spirolactam ring-opening frontiersin.org
Probe based on 2-thiophene formaldehyde (B43269) and naphthalimide derivative Cu²⁺ 1.8 µM Fluorescence quenching plos.org
Rhodamine B derivative with NS₂ receptor Hg²⁺ 2.36 µM Spirolactam ring-opening nih.gov

Application in Optical Fiber-Based Sensing Systems

The principles of this compound-based sensing can be integrated into optical fiber technology to create robust and portable sensors for in-situ and online monitoring. wikipedia.orgfrontiersin.org This is achieved by immobilizing the sensing chemistry onto the surface or tip of an optical fiber. frontiersin.orgfrontiersin.org The fiber serves to transmit the excitation light to the immobilized reagent and to collect the resulting optical signal (e.g., reflectance or fluorescence) and carry it to a detector. frontiersin.org

A notable application involves immobilizing dithis compound on a polymeric support attached to an optical fiber to develop a sensor for sulfide (B99878) ions. wikipedia.org In this system, the reflectance of the immobilized reagent phase is measured. This reflectance changes in proportion to the concentration of sulfide ions in the sample, allowing for quantification. researchgate.net Such systems are often used in flow-cell arrangements for continuous monitoring. wikipedia.org

More broadly, fluorescent chemosensors, including fluorescein derivatives, are widely used in optical fiber sensors. frontiersin.orgfrontiersin.org The sensor probe can be fabricated by immobilizing fluorescent materials, which may change their fluorescence intensity or lifetime upon interaction with the target analyte. frontiersin.org This combination of the high sensitivity of fluorescence detection with the flexibility and remote sensing capabilities of optical fibers creates powerful analytical tools for environmental monitoring and other applications. frontiersin.org

Sensing of Small Molecules and Anions

The application of this compound and its fluorescent derivatives extends to the detection of various small molecules and anions. nih.govrsc.org The design strategy is similar to that for metal ions: a specific recognition site that can interact with the target anion or molecule is coupled to the fluorescein fluorophore. rsc.orgchinesechemsoc.org This interaction, often through mechanisms like hydrogen bonding or chemical reaction, modulates the fluorescence output. nih.govrsc.org

Thiourea-based receptors are commonly incorporated into fluorescent sensors due to the ability of their N-H groups to act as hydrogen-bond donors for anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netnih.gov The binding of an anion to the thiourea (B124793) moiety can trigger a color change or a "turn-on" fluorescence response. researchgate.net

Fluorescein derivatives have been specifically developed for sensing biologically and environmentally important species. nih.gov Research has demonstrated probes capable of detecting anions such as fluoride and hypochlorite (B82951) (OCl⁻), and small molecules including carbon monoxide (CO), hydrogen sulfide (H₂S), and various thiols. nih.govresearchgate.net For example, a paper-based sensor utilizing fluorescein mercury acetate was developed for the quantitative determination of gaseous hydrogen sulfide, achieving a low detection limit of 3 ppb based on fluorescence quenching. researchgate.net

Table 2: Examples of Fluorescein-Based Sensors for Anions and Small Molecules

Sensor Type Target Analyte(s) Sensing Principle Reference(s)
Fluorescein derivatives F⁻, OCl⁻, Thiols, CO, H₂S Spirolactam ring-opening / other mechanisms nih.gov, researchgate.net
Silyl-fluorescein derivatives F⁻ Change in UV-Vis spectra upon binding chemrxiv.org
Thiourea-functionalized receptors AcO⁻, H₂PO₄⁻, F⁻ Colorimetric change (deprotonation/H-bonding) nih.gov
Fluorescein mercury acetate H₂S (gaseous) Fluorescence quenching researchgate.net

Thiofluorescein in Biological and Biomedical Research

Design and Application of Thiofluorescein as Fluorescent Probes for Biological Systems

The fundamental design of this compound involves the substitution of the oxygen atom in the xanthene core of a fluorescein (B123965) molecule with a sulfur atom. This single atomic change results in a molecule with a lower Lowest Unoccupied Molecular Orbital (LUMO) energy, which leads to a red shift in both the excitation and emission maxima compared to fluorescein. nih.gov This modification is a key strategy for developing probes that operate in the longer wavelength regions of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from native cellular components and allows for deeper tissue penetration. mdpi.com

The application of this compound as a fluorescent probe often leverages its reactivity, or the reactivity of moieties attached to its core structure, towards specific biological analytes. A prominent application is the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.org These molecules play critical roles in cellular redox homeostasis, and their abnormal levels are associated with various diseases.

The design of these probes often involves two key components: a recognition site that selectively reacts with the target biothiol and the this compound fluorophore which reports the reaction through a change in its fluorescence. rsc.org Common reaction mechanisms employed include:

Michael Addition: An α,β-unsaturated carbonyl moiety is attached to the probe. The strong nucleophilicity of the biothiol's sulfhydryl group enables it to attack the Michael acceptor, leading to a structural change that alters the probe's fluorescence. rsc.org

Nucleophilic Aromatic Substitution (SNAr): A leaving group attached to an aromatic part of the probe is displaced by the biothiol. This reaction can be designed to trigger the release and subsequent fluorescence of the this compound core. mdpi.com

Disulfide Cleavage: Probes can be designed with a disulfide bond that is cleaved by the reductive action of biothiols, separating a quencher from the fluorophore and thus turning on the fluorescence signal. mdpi.com

These reaction-based probes allow for the selective and sensitive detection of specific biothiols in complex biological environments, including within living cells. researchgate.netfrontiersin.org

Table 1: Design Strategies for this compound-Based Probes

Probe Design Strategy Reaction Mechanism Target Analyte Principle of Detection
Michael Acceptor Conjugation Michael Addition Biothiols (Cys, Hcy, GSH) Nucleophilic addition of thiol disrupts conjugation or a quenching mechanism, leading to fluorescence turn-on. rsc.org
Aromatic Substitution Nucleophilic Aromatic Substitution (SNAr) Biothiols (GSH) Thiol displaces a leaving group, triggering an intramolecular reaction that releases the fluorophore from a quenched state. mdpi.com
Disulfide Linkage Reduction of Disulfide Bond Biothiols Cleavage of the S-S bond by thiols separates the fluorophore from a quencher or disrupts a FRET process. mdpi.com
Spirolactone Ring Opening Conjugate Addition-Cyclization Cysteine (Cys) The probe exists in a non-fluorescent spirolactone form. Reaction with Cys initiates a cyclization that opens the spirolactone, yielding a highly fluorescent product.

Advanced Microscopy Applications of this compound Derivatives

The evolution of fluorescence microscopy has driven the development of novel fluorophores with enhanced properties. This compound derivatives are part of this advancement, offering features suitable for cutting-edge imaging techniques that push the boundaries of spatial and temporal resolution. nih.gov

Super-resolution microscopy (SRM) encompasses techniques that overcome the diffraction limit of light (typically ~200-250 nm), enabling visualization of subcellular structures with near-molecular detail. ibidi.comnih.gov Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) place stringent demands on the fluorescent probes used, requiring high photostability, brightness, and specific photoswitching characteristics. myscope.trainingwikipedia.org

The modification of the xanthene core, as exemplified by the creation of this compound from fluorescein, is a central strategy in developing dyes for SRM. nih.gov While fluorescein itself suffers from poor photostability, its analogs and related rhodamine dyes are widely used in super-resolution imaging. nih.gov STED microscopy, for instance, requires a fluorophore whose emission spectrum overlaps with the wavelength of a high-power depletion laser. myscope.training The fluorophore must be robust enough to withstand the intense laser light without significant photobleaching. myscope.training The development of N-cyanorhodamines, which are cell-permeant and photostable analogs of fluoresceins, highlights the importance of structural modifications for enabling multicolor super-resolution STED imaging in living cells. nih.gov Probes based on these modified xanthene scaffolds can achieve resolutions down to 30-50 nm. thermofisher.comleica-microsystems.com

Table 2: Comparison of Selected Super-Resolution Microscopy Techniques

Technique Principle Typical Resolution Key Probe Requirement
STED (Stimulated Emission Depletion) A donut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the effective fluorescence emission area. thermofisher.comnih.gov 30-80 nm High photostability; emission spectrum must overlap with depletion laser wavelength. myscope.training
STORM (Stochastic Optical Reconstruction Microscopy) Stochastically activates and localizes individual photoswitchable fluorophores over thousands of frames to reconstruct a high-resolution image. wikipedia.org ~20-50 nm Photoswitchable (can be cycled between a fluorescent 'on' state and a dark 'off' state); high photon output.
SIM (Structured Illumination Microscopy) Illuminates the sample with patterned light to create moiré fringes, which are computationally reconstructed to yield a higher-resolution image. nih.gov ~100 nm High brightness and photostability to withstand patterned illumination.

Live-cell imaging allows for the study of dynamic biological processes in their native context. baseclick.euleica-microsystems.com A critical requirement for probes used in live-cell imaging is the ability to cross the cell membrane to reach their intracellular targets. baseclick.eumpg.de Furthermore, the probes should be non-toxic and become fluorescent primarily upon binding to their target to minimize background noise. mpg.de

This compound analogs and other xanthene derivatives are often designed to be cell-permeant. nih.gov A common strategy involves creating a non-polar, non-fluorescent spirolactone form of the dye that can readily diffuse across the lipid bilayer of the cell membrane. mpg.de Once inside the cell, enzymatic activity or binding to a target protein can shift the equilibrium to the "open," fluorescent zwitterionic form. mpg.de This fluorogenic activation is highly desirable as it ensures a high signal-to-background ratio without the need for washing steps. mpg.de For example, cell-permeant microtubule stains have been developed that allow for the visualization of the cytoskeleton in live cells for extended periods. biotium.com Similarly, reagents like Calcein AM become fluorescent only after hydrolysis by intracellular esterases, serving as a marker for cell viability. thermofisher.combaseclick.eu

Table 3: Examples of Fluorophores and Probes for Live-Cell Imaging

Compound/Probe Class Target/Application Mechanism of Action / Key Feature
Calcein AM Cell Viability Non-fluorescent and cell-permeant; hydrolyzed by intracellular esterases to fluorescent calcein. thermofisher.combaseclick.eu
ViaFluor® Dyes Microtubules Cell-permeant probes that bind to polymerized tubulin, enabling visualization of the cytoskeleton. biotium.com
MaP Probes Various (Actin, Tubulin, etc.) Cell-permeable rhodamine derivatives designed to shift from a non-fluorescent "closed" form to a fluorescent "open" form upon target binding. mpg.de
BioTracker® Dyes Organelles, Apoptosis, Hypoxia A range of cell-permeable dyes for monitoring various cellular functions and structures in real-time. sigmaaldrich.com

Labeling proteins with fluorescent dyes is a cornerstone technique for visualizing their localization, tracking their movement, and studying their interactions within cells. creative-proteomics.comthermofisher.com this compound derivatives can be equipped with reactive groups that covalently attach to specific amino acid residues on a protein, such as the sulfhydryl group of cysteine. nih.gov Thiol-reactive maleimide (B117702) or iodoacetamide (B48618) groups are commonly conjugated to fluorophores for this purpose. nih.gov

Once labeled, proteins can be studied using a variety of fluorescence-based methods. Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions. berthold.com FRET occurs when two fluorophores—a donor and an acceptor—are in close proximity (typically <10 nm). If proteins labeled with a FRET pair interact, the donor's excitation energy is transferred to the acceptor, resulting in acceptor emission and a decrease in donor fluorescence. berthold.com This allows for the dynamic measurement of protein interactions in real time. rsc.org Other methods like fluorescence polarization (FP) can also be used to study the binding of a small fluorescently labeled molecule to a larger protein. rsc.org

Table 4: Methods for Protein Labeling and Interaction Studies

Technique Principle Application Example Probe/Label Type
Covalent Labeling A reactive group on the fluorophore (e.g., maleimide) forms a covalent bond with a specific amino acid (e.g., cysteine) on the protein. nih.gov Protein localization, tracking, and purification. Thiol-reactive dyes (iodoacetamides, maleimides). nih.gov
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, pulling it and its bound "prey" proteins out of a cell lysate for analysis. thermofisher.com Discovery of stable protein interaction partners. N/A (uses antibodies).
FRET (Förster Resonance Energy Transfer) Energy transfer between a donor and acceptor fluorophore when in close proximity, indicating interaction of the proteins they are attached to. berthold.com Real-time analysis of protein-protein interactions and conformational changes. FRET pairs (e.g., Fluorescein/Rhodamine, CFP/YFP). nih.gov
FP (Fluorescence Polarization) Measures the change in the rotational speed of a small fluorescent probe upon binding to a larger protein, which alters the polarization of the emitted light. rsc.org Studying binding affinity between proteins and small molecules or other proteins. Fluorescently labeled ligands or peptides. rsc.org

Studies of Permeability and Transport in Cellular and Tissue Models

Understanding how molecules cross biological barriers is fundamental in pharmacology and cell biology. tdblabs.se Fluorescent molecules like fluorescein and its analogs are widely used as tracers in permeability assays. nih.gov These studies are often conducted using in vitro models such as Caco-2 cell monolayers, which mimic the intestinal epithelium, or artificial membranes. nih.govmdpi.com

The transport of a molecule across a cell membrane can occur via passive diffusion or through active transport mediated by membrane proteins. openaccessjournals.com Several factors influence permeability, including molecular size, charge, polarity, and hydrophobicity. tdblabs.se The passive transport of fluorescein, for example, is influenced by pH, which affects its ionization state. nih.gov The replacement of oxygen with sulfur to create this compound increases the molecule's hydrophobicity, which can alter its transport characteristics.

Permeability is typically quantified by calculating an apparent permeability coefficient (Papp), which measures the rate of flux of the tracer molecule across the barrier. mdpi.com By monitoring the fluorescence intensity in an acceptor compartment over time, researchers can determine how readily a compound like this compound or its derivatives can cross a specific cellular or tissue barrier. mdpi.com These studies are crucial for evaluating drug absorption and for understanding the integrity of biological barriers like the blood-brain barrier.

Table 5: Models for Studying Cellular and Tissue Permeability

Model System Description Typical Application
Caco-2 Cell Monolayers Human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. nih.gov Studying intestinal drug absorption and transport mechanisms.
Artificial Membranes (e.g., PAMPA) A non-cell-based assay using a filter coated with an artificial lipid membrane to separate a donor and acceptor compartment. High-throughput screening of passive membrane permeability.
Rat Jejunum An ex vivo model using a segment of the rat small intestine mounted in a diffusion chamber to study transport across intact intestinal tissue. nih.gov Investigating both passive and active transport pathways. nih.gov
Microfluidic "Organ-on-a-Chip" Microfabricated devices that culture cells in a 3D microenvironment with fluid flow, more closely mimicking in vivo physiology. Modeling complex barriers like the blood-brain barrier.

Role in Understanding Cellular Processes and Biomarker Visualization

Fluorescent probes based on this compound are powerful tools for visualizing specific molecules, known as biomarkers, and elucidating their roles in cellular processes. mdpi.com Biomarkers are measurable indicators of a biological state, and their visualization can provide critical insights into cell health, disease progression, and therapeutic response. nih.govsonraianalytics.com

This compound-based probes can be designed to react specifically with enzymatic biomarkers or to detect changes in the cellular microenvironment, such as pH or the concentration of reactive oxygen species. nih.gov For example, a probe that fluoresces upon interaction with a cancer-specific enzyme can be used to identify malignant cells within a heterogeneous population. nih.govnih.gov This has significant applications in diagnostics and fluorescence-guided surgery. nih.gov

By enabling the real-time tracking of biomarkers and cellular events, this compound derivatives contribute to a deeper understanding of complex biological systems. mdpi.com They allow researchers to observe the spatiotemporal dynamics of signaling pathways, monitor protein activity, and assess the efficacy of drugs at a subcellular level. rsc.org The ability to perform multiplex imaging—visualizing several different biomarkers simultaneously using probes with distinct spectral properties—further enhances the power of this approach, providing a more comprehensive picture of cellular function and dysfunction. nih.gov

Computational and Theoretical Investigations of Thiofluorescein

Quantum-Chemical Modeling of Electronic States and Tautomers

Quantum-chemical calculations are fundamental to understanding the electronic structure and reactivity of thiofluorescein. Like its oxygen-containing counterpart, fluorescein (B123965), this compound can exist in several tautomeric forms, including a lactone, a quinoid, and a zwitterion. The relative stability of these tautomers is highly dependent on the solvent environment and pH, and it dictates the molecule's absorption and emission properties.

Quantum-chemical studies, often employing Density Functional Theory (DFT), are used to calculate the Gibbs free energy of these different tautomeric and protolytic species to predict their equilibrium populations in various media. researchgate.net For xanthene dyes, the nature of the substituents and heteroatoms in the xanthene core significantly influences the tautomeric balance. mdpi.com

The primary tautomers of this compound's neutral form (H₂R) are:

Thiolactone (H₂L): A colorless, non-fluorescent form where the thiol group has cyclized onto the pendant carboxylic acid group.

Quinoid (H₂Q): A colored, fluorescent form with a quinone-like structure in the xanthene ring.

Zwitterion (H₂Z): A form with a positive charge on the xanthene sulfur and a negative charge on the carboxylate group.

Studies on fluorescein and its derivatives have shown that the zwitterionic form is primarily observed in water, while the quinoid and lactone forms are more prevalent in other solvents. researchgate.net Quantum-chemical calculations for a range of fluorescein dyes, including derivatives like eosin (B541160) and aminofluorescein, have been performed to determine the relative thermodynamic stability of their various molecular and anionic tautomers in solvents like DMSO. researchgate.net While specific extensive studies focusing solely on this compound are not abundant, the principles derived from its parent compound and other derivatives are directly applicable. The replacement of the ether oxygen with a more polarizable sulfur atom is expected to modulate the electronic states and influence the relative energies of the tautomers.

Table 1: Possible Tautomeric and Protolytic Species of this compound

Species Description Typical Characteristics
Cation (H₃R⁺) Fully protonated form Absorbs in the visible region
Neutral - Quinoid (H₂Q) Neutral, open quinoidal structure Colored, fluorescent
Neutral - Lactone (H₂L) Neutral, closed lactone-like structure Colorless, non-fluorescent
Neutral - Zwitterion (H₂Z) Neutral, with separated internal charges Typically exists in polar protic solvents
Monoanion (HR⁻) One proton removed (carboxylate or thionolate) Colored, fluorescent

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are indispensable for interpreting and predicting the spectroscopic properties of fluorescent dyes. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for modeling the electronic absorption and emission spectra of molecules like this compound. frontiersin.orgajol.info This method calculates the energies of electronic transitions between the ground state (S₀) and excited states (S₁, S₂, etc.), which correspond to the absorption of photons.

The general workflow for predicting spectra involves:

Ground-State Geometry Optimization: The molecule's most stable three-dimensional structure in its electronic ground state is calculated using DFT. frontiersin.org

Excited-State Calculations: Using the optimized ground-state geometry, TD-DFT is employed to compute the vertical excitation energies and oscillator strengths of the electronic transitions. The transition with the highest oscillator strength typically corresponds to the main absorption band (λmax).

Excited-State Geometry Optimization: To predict fluorescence, the geometry of the first excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state at that same geometry corresponds to the emission energy. rsc.org

These calculations can reproduce experimental spectra with good accuracy and allow for a detailed assignment of the observed spectral bands to specific electronic transitions, such as the π → π* transition responsible for the strong color of xanthene dyes. rsc.org For fluorescein derivatives, TD-DFT studies have successfully modeled the effects of substituting the xanthene oxygen with other atoms and adding various functional groups. chemrxiv.org For instance, calculations on fluorescein charge-transfer complexes have been used to corroborate experimental optical data. ajol.info By applying these methods to this compound, one can predict how the sulfur atom influences the HOMO-LUMO gap and the resulting absorption and emission wavelengths. Experimental data for thioeosin (a brominated derivative of this compound) shows a λmax of 510 nm for its molecular form, which is red-shifted compared to its oxygen analog, eosin. mdpi.com TD-DFT calculations can rationalize this shift by analyzing the changes in the molecular orbitals involved in the transition.

Table 2: Theoretical Methods in Spectroscopic Prediction

Method Purpose Information Obtained
Density Functional Theory (DFT) Ground and excited state geometry optimization; vibrational frequency calculation. Stable molecular structures, bond lengths, angles, vibrational modes.
Time-Dependent DFT (TD-DFT) Calculation of electronic transition energies and intensities. Absorption/emission wavelengths (λmax), oscillator strengths, character of electronic transitions.

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using regression techniques to create a mathematical equation that predicts a specific property. unimore.it

For this compound, QSPR models could be developed to predict a variety of important properties:

Solubility: Predicting solubility in water and organic solvents.

Chromatographic Retention: Estimating retention times in techniques like HPLC.

Photophysical Properties: Correlating structural features with quantum yield or photostability.

The development of a QSPR model involves several key steps:

Data Set Compilation: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Generating a large number of molecular descriptors for each compound. These can be derived from quantum-chemical calculations (e.g., dipole moment, orbital energies), molecular topology (e.g., connectivity indices), or geometry. unimore.it

Variable Selection: Identifying the most relevant descriptors that have a statistically significant correlation with the property of interest.

Model Construction and Validation: Building the mathematical model (e.g., using multiple linear regression or machine learning) and validating its predictive power using internal and external test sets. researchgate.net

While specific QSPR studies dedicated to this compound are not prominent in the literature, the methodology has been widely applied to organic molecules. rsc.orgchemrxiv.org Given its well-defined structure, this compound is an excellent candidate for QSPR modeling. Such models would be valuable for designing new this compound-based probes and sensors by predicting the properties of hypothetical derivatives before their synthesis.

Molecular Dynamics Simulations for Solvent and Interaction Effects

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are the preferred tool for investigating the dynamic behavior of molecules and their interactions with the surrounding environment over time. frontiersin.org MD simulations model a system at the atomic level, treating atoms as classical particles whose movements are governed by a force field. osti.gov

For this compound, MD simulations can provide critical insights into:

Solvation Structure: Revealing how solvent molecules, such as water or DMSO, arrange themselves around the dye. This includes the analysis of hydrogen bonding networks, which can significantly impact the dye's solubility and photophysical properties. mdpi.com

Conformational Dynamics: this compound has rotatable bonds, particularly in the pendant phenyl ring. MD simulations can explore the accessible conformations and the energy barriers between them, which can affect non-radiative decay pathways and fluorescence quantum yield.

Tautomer Stability: By simulating different tautomers in a solvent box, MD can help assess the stabilizing or destabilizing effects of the explicit solvent environment, complementing the predictions from implicit solvent models used in quantum chemistry.

Aggregation: Many dyes, including fluoresceins, are prone to aggregation (dimerization or forming larger clusters) at higher concentrations, which often leads to fluorescence quenching. MD simulations can model this self-assembly process and characterize the structure of the aggregates.

The combination of MD simulations with quantum-chemical calculations (QM/MM methods) offers a particularly powerful approach. In a QM/MM simulation, the chromophore itself is treated with quantum mechanics to accurately describe its electronic behavior, while the surrounding solvent and any interacting biomolecules are treated with a classical force field to make the computation feasible. nih.gov This multiscale approach is essential for accurately modeling fluorescent probes in complex biological systems.

Future Directions and Emerging Research Avenues for Thiofluorescein

Development of Novel Thiofluorescein Scaffolds with Tuned Photophysical Properties

The core xanthene structure of fluorescein (B123965) and its derivatives has been a fertile ground for chemical modification to tune its optical properties. acs.org Future research on this compound will likely follow similar strategies, aiming to create novel scaffolds with tailored absorption and emission profiles, enhanced quantum yields, and improved photostability.

One promising approach involves the strategic replacement of atoms within the xanthene core. For instance, substituting the xanthene oxygen with silicon has proven effective in red-shifting the spectral properties of standard fluoresceins to create Si-fluoresceins, which are valuable for advanced imaging due to their high brightness and photostability. acs.org Applying this concept to this compound could yield Si-thiofluoresceins with even further red-shifted properties, pushing their operational wavelength towards the near-infrared (NIR) window, which is highly desirable for deep-tissue bioimaging. chemrxiv.org

Another avenue is the synthesis of sulfone-fluoresceins, which has recently been explored as a way to generate far-red-emitting fluorescent labels. acs.org The development of new synthetic methodologies, such as palladium-catalyzed sulfonylative homocoupling, makes such complex scaffolds more accessible. acs.org Expanding these techniques to this compound could produce a new class of sulfone-thiofluorescein dyes. Further modifications could involve adding phosphinate functionalities, a strategy that has been used to red-shift absorbance and emission while simultaneously suppressing aggregation in aqueous solutions for other dye scaffolds. chemrxiv.org The goal of these synthetic efforts is to modulate the key photophysical properties that determine a fluorophore's utility. diva-portal.org

Modification Strategy Target Photophysical Property Rationale/Anticipated Outcome for this compound
Silicon Substitution (Si-thiofluorescein)Red-shift absorption/emission, increase brightness and photostability. acs.orgDevelopment of NIR-emitting this compound probes for deep-tissue imaging with reduced background fluorescence. chemrxiv.org
Sulfone Group Integration (Sulfone-thiofluorescein)Achieve far-red emission. acs.orgCreation of new scaffolds compatible with live-cell imaging applications requiring longer wavelengths. acs.org
Phosphinate FunctionalizationRed-shift spectra and reduce aggregation-caused quenching. chemrxiv.orgImproved performance in aqueous biological environments and potential for robust photoacoustic signal generation. chemrxiv.org
Extended π-ConjugationRed-shift absorption/emission spectra. ncl.ac.ukFine-tuning of optical properties across the visible and into the NIR spectrum for multicolor imaging.

Integration of this compound into Nanomaterials for Enhanced Sensing and Imaging

The performance of fluorescent dyes can be significantly amplified by integrating them into nanomaterials. mdpi.comnih.gov This approach is a key future direction for this compound, aiming to overcome limitations such as photobleaching and to enhance signal brightness for more sensitive detection.

One major strategy is the encapsulation or covalent attachment of this compound derivatives within silica (B1680970) nanoparticles. nih.gov Silica provides a highly crosslinked and protective environment that shields the dye from photodegradation and can be easily functionalized for targeting specific biological molecules. mdpi.comnih.gov Another promising class of materials is polymer nanoparticles, which can be engineered to carry a large number of dye molecules, greatly increasing the brightness of a single nanoparticle reporter. mdpi.com

Furthermore, the integration with plasmonic nanoparticles, such as gold or silver, offers an alternative strategy to boost fluorescence. mdpi.comnih.gov These nanostructures can act as antennas, concentrating the electromagnetic field to increase the excitation efficiency of the this compound molecule. nih.gov This metal-enhanced fluorescence can lead to brighter probes with better detection limits. nih.gov The combination of this compound with various nanomaterials like quantum dots, carbon allotropes, and metal-organic frameworks (MOFs) could also yield synergistic effects for advanced sensing and bioimaging applications. rsc.org

Nanomaterial Platform Integration Method Potential Advantage for this compound Reference
Silica NanoparticlesEncapsulation or covalent linkingEnhanced photostability, reduced photodegradation, high flexibility for chemical modification. nih.gov
Polymer NanoparticlesEncapsulation or polymerization with dye-functionalized monomersHigh dye loading for superior brightness and lower detection limits in diagnostic assays. mdpi.com
Plasmonic Nanoparticles (Gold/Silver)Coupling of dye to nanoparticle surfaceMetal-enhanced fluorescence, leading to increased excitation efficiency and emission quantum yield. nih.gov
Graphene Oxide NanosheetsNon-covalent bindingPotential for creating stimuli-responsive systems where fluorescence is quenched until interaction with a target analyte. researchgate.net
Quantum Dots (QDs)Creation of hybrid QD-dye conjugatesDevelopment of FRET-based sensors and theranostic platforms. rsc.org

Multi-Modal Sensing and Imaging Platforms Utilizing this compound

The complexity of biological systems often requires multiple streams of information that a single imaging technique cannot provide. nih.gov A significant future direction is the incorporation of this compound into multi-modal imaging platforms, which combine the advantages of fluorescence imaging with other modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), or nanoplasmonic sensing. nih.govnih.gov

Developing probes with dual functionality is a key strategy. For example, a this compound derivative could be conjugated to a gadolinium-based contrast agent, creating a single probe for simultaneous fluorescence microscopy and MRI. researchgate.net Similarly, nanoparticles can serve as versatile platforms for multimodality. nih.gov A nanoparticle core, such as iron oxide, could provide MRI contrast while being coated with a layer of silica containing this compound for fluorescence imaging. nih.gov

Advanced systems are being developed that integrate different imaging technologies into a single microscope. nih.gov One such system combines nanoplasmonic sensing, which can provide label-free, real-time monitoring of extracellular events like protein secretion, with multichannel fluorescence imaging to visualize intracellular processes. nih.gov this compound-based probes would be ideal fluorescent reporters in such systems, allowing researchers to correlate intracellular dynamics with extracellular responses at the single-cell level. nih.gov These integrated approaches provide a more holistic understanding of biological systems, a key goal in fundamental and translational science. nih.gov

Paired Modality Platform/Probe Concept Combined Information Gained
Magnetic Resonance Imaging (MRI)This compound conjugated to a Gd-based or iron oxide nanoparticle probe.High-resolution anatomical data (MRI) correlated with molecular localization (fluorescence). nih.govresearchgate.net
Nanoplasmonic SensingThis compound probes used in a system with a gold nanohole array sensor.Simultaneous, real-time monitoring of extracellular secretions (plasmonic) and intracellular dynamics (fluorescence). nih.gov
Positron Emission Tomography (PET)This compound derivative linked to a positron-emitting radionuclide.Highly sensitive whole-body quantification (PET) combined with high-resolution cellular imaging (fluorescence). nih.govunimi.it
UltrasoundThis compound incorporated into microbubbles or perfluorocarbon nanoparticles.Anatomical and functional imaging (ultrasound) with specific molecular labeling (fluorescence). nih.gov

Exploration of New Biological Targets and Applications

While this compound is well-established for detecting thiols and certain metal ions, a major area for future research is the design of novel derivatives to target a wider array of biological species and processes. nih.gov This involves creating probes that can selectively respond to disease-associated biomarkers, advancing both fundamental biology and disease diagnosis. nih.gov

One approach is to develop this compound-based activatable probes. These probes are designed to be "off" (non-fluorescent) until they interact with a specific enzyme or analyte, which triggers a chemical reaction that "turns on" the fluorescence. This strategy provides high signal-to-noise ratios for imaging specific activities. For example, building on work with other fluorescein analogues, this compound probes could be designed to detect the activity of enzymes like β-galactosidase or cellular esterases. acs.orgnih.gov

The search for new applications will also drive the exploration of novel biological targets. With the growing understanding of the roles of various molecules in pathology, there is a need for probes to visualize them. For instance, vesicular glutamate (B1630785) transporters (VGLUTs) have been identified as a potential imaging target for diagnosing Alzheimer's disease. researchgate.net this compound scaffolds could be modified to create new ligands that bind specifically to targets like VGLUTs or other proteins overexpressed in diseases such as cancer. unimi.it Furthermore, adapting the chemistry used to create biarsenical fluorescein probes (like FlAsH), which bind to specific tetracysteine peptide tags, could lead to biarsenical this compound derivatives for specific protein labeling in living cells. acs.org

Potential Biological Target Probe Design Strategy Potential Application
Specific Enzymes (e.g., esterases, β-galactosidase)Design of activatable probes where an enzyme-cleavable group masks fluorescence. acs.orgReal-time imaging of enzyme activity in live cells for disease diagnosis and drug screening.
Vesicular Glutamate Transporters (VGLUTs)Synthesis of this compound analogues with high affinity for VGLUTs. researchgate.netDevelopment of imaging agents for neurodegenerative diseases like Alzheimer's.
Tetracysteine-tagged ProteinsCreation of biarsenical this compound derivatives analogous to FlAsH. acs.orgSpecific and covalent labeling of genetically tagged proteins for localization and tracking studies in living cells.
Pathological Tissue MicroenvironmentsProbes that respond to changes in pH, redox state, or specific ions in tumor microenvironments.Enhanced visualization and delineation of tumors during fluorescence-guided surgery. frontiersin.org

Advanced Computational Design and Predictive Modeling for this compound Derivatives

The traditional process of synthesizing and screening new fluorescent dyes is often time-consuming and resource-intensive. The future of this compound development will increasingly rely on advanced computational design and predictive modeling to accelerate the discovery of novel probes with desired properties. tuwien.ac.atsdu.dk These methods use computers to model molecular behavior and predict photophysical characteristics before a compound is ever synthesized.

Computational chemistry techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the absorption and emission spectra, quantum yields, and other photophysical properties of hypothetical this compound derivatives. This allows researchers to perform virtual screening of many potential structures and prioritize the most promising candidates for synthesis.

Beyond predicting properties, computational tools are being developed to solve complex design problems and navigate vast chemical solution spaces. tuwien.ac.atmathiasbernhard.ch Machine learning algorithms, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on existing chemical data to propose entirely new molecular structures with optimized properties. mathiasbernhard.ch By combining these generative models with predictive modeling, researchers can establish a closed-loop design cycle: the model proposes new this compound structures, their properties are predicted computationally, the best candidates are synthesized and tested, and the experimental results are fed back into the model to improve its accuracy for the next round of design. warwick.ac.ukunimelb.edu.au This data-driven approach promises to make the development of next-generation this compound probes more logical, efficient, and targeted. sdu.dk

Computational Method Application in this compound Development Expected Outcome
Density Functional Theory (DFT) / TD-DFTPrediction of ground and excited state properties, including absorption/emission wavelengths and quantum yields.Rational design of scaffolds with specific, tuned photophysical properties.
Molecular Dynamics (MD) SimulationsModeling the interaction of this compound probes with biological targets (e.g., proteins, membranes) and their behavior in solution.Understanding binding mechanisms and predicting probe stability and solubility in biological environments.
Machine Learning (e.g., QSAR)Developing models that correlate structural features with photophysical properties or biological activity.Rapidly screening large virtual libraries of potential this compound derivatives.
Generative Models (e.g., GANs, VAEs)Proposing novel this compound scaffolds optimized for specific properties (e.g., NIR emission, high photostability). mathiasbernhard.chAccelerating the discovery of innovative probe structures that might not be conceived through traditional chemical intuition.

Q & A

Basic Question: What are the critical considerations for synthesizing and characterizing Thiofluorescein in laboratory settings?

Answer:
Synthesis of this compound requires precise control of sulfur incorporation into the fluorescein backbone. Key steps include:

  • Reagent Purity : Ensure high-purity o-sulfobenzoic anhydride and resorcinol to avoid side reactions .
  • Temperature Gradients : Optimize reaction temperatures (typically 150–200°C) to balance reaction rate and product stability .
  • Characterization : Use UV-Vis spectroscopy (peak ~495 nm) and HPLC-MS for purity validation. NMR (¹H/¹³C) confirms structural integrity, with sulfur-specific shifts observed at δ 2.8–3.2 ppm .

Basic Question: How does this compound’s photostability compare to conventional fluorescein derivatives in fluorescence microscopy?

Answer:
this compound exhibits reduced photobleaching due to sulfur’s electron-withdrawing effects, which stabilize the excited state. Methodological validation involves:

  • Comparative Irradiation Tests : Expose this compound and fluorescein to identical laser intensities (e.g., 488 nm) and measure intensity decay over time .
  • Quantum Yield Calculations : Use integrated sphere methods to quantify fluorescence efficiency, accounting for environmental factors (pH, solvent polarity) .

Advanced Question: What experimental design strategies resolve contradictions in this compound’s pH-dependent fluorescence behavior across studies?

Answer:
Discrepancies often arise from uncontrolled variables. To address this:

  • Standardized Buffers : Use ionic-strength-matched buffers (e.g., phosphate vs. Tris) to isolate pH effects .
  • Cross-Validation : Compare fluorescence lifetimes (time-resolved spectroscopy) and quantum yields under identical conditions .
  • Computational Modeling : Apply DFT calculations to predict protonation states and their spectral implications, aligning theoretical and empirical data .

Advanced Question: How can researchers optimize this compound’s labeling efficiency in live-cell imaging without compromising viability?

Answer:
Balancing labeling efficacy and cytotoxicity requires:

  • Dose-Response Curves : Titrate this compound concentrations (1–50 µM) and measure viability via MTT assays .
  • Targeted Delivery : Use cell-penetrating peptides (CPPs) or nanocarriers to enhance uptake while minimizing cytoplasmic aggregation .
  • Real-Time Monitoring : Employ confocal microscopy with low-intensity excitation to track localization dynamics without phototoxicity .

Advanced Question: What mechanistic insights explain this compound’s selectivity for thiol-containing biomolecules in complex biological matrices?

Answer:
The thiophilic reactivity stems from:

  • Disulfide Exchange : this compound’s sulfhydryl group undergoes nucleophilic attack with cysteine residues, confirmed via stopped-flow kinetics .
  • Competitive Binding Assays : Co-incubate with glutathione or DTT to quantify selectivity ratios using LC-MS/MS .
  • Structural Modifications : Compare reactivity of this compound analogs (e.g., selenium-substituted) to isolate electronic vs. steric factors .

Advanced Question: How should researchers address batch-to-batch variability in this compound’s fluorescence properties during longitudinal studies?

Answer:

  • QC Protocols : Implement strict batch testing via HPLC (purity >98%) and spectral calibration against NIST-traceable standards .
  • Normalization Techniques : Use internal fluorescence references (e.g., rhodamine B) in parallel measurements .
  • Data Adjustment Models : Apply correction factors derived from control experiments to harmonize inter-batch data .

Advanced Question: What interdisciplinary approaches combine this compound’s optical properties with emerging techniques (e.g., single-molecule imaging or super-resolution microscopy)?

Answer:

  • STED/PALM Compatibility : Test this compound’s photoswitching under depletion lasers (e.g., 592 nm) and optimize buffer conditions (e.g., oxygen scavengers) .
  • Single-Molecule Tracking : Use TIRF microscopy to monitor binding kinetics, correlating dwell times with biomolecular affinities .
  • Multi-Modal Probes : Conjugate this compound with MRI/CT contrast agents for hybrid imaging, validated via phantom studies .

Methodological Notes

  • Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed synthesis protocols, spectral acquisition parameters) .
  • Data Contradictions : Employ triangulation (multiple techniques/theories) to resolve inconsistencies, as per qualitative research frameworks .
  • Ethical Compliance : Document material sourcing and safety protocols, particularly for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.